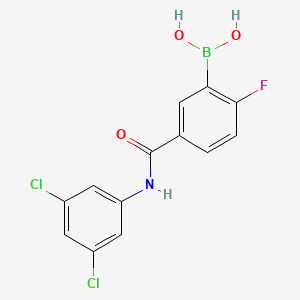
2-amino-9-((2-hydroxyethoxy)methyl)-8-iodo-1H-purin-6(9H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-9-((2-hydroxyethoxy)methyl)-8-iodo-1H-purin-6(9H)-one is a synthetic compound that belongs to the purine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-((2-hydroxyethoxy)methyl)-8-iodo-1H-purin-6(9H)-one typically involves multiple steps. One common method starts with the iodination of a purine derivative, followed by the introduction of the 2-hydroxyethoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the final product with the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-9-((2-hydroxyethoxy)methyl)-8-iodo-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Research has focused on its potential use as a therapeutic agent for various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-amino-9-((2-hydroxyethoxy)methyl)-8-iodo-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-9-((2-hydroxyethoxy)methyl)-9H-purin-6-olate
- 2-amino-9-((2-hydroxyethoxy)methyl)-6-oxo-2,3,6,7-tetrahydro-1H-purin-9-ium
Uniqueness
Compared to similar compounds, 2-amino-9-((2-hydroxyethoxy)methyl)-8-iodo-1H-purin-6(9H)-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as targeted drug delivery or selective inhibition of enzymes.
Eigenschaften
CAS-Nummer |
91897-99-3 |
|---|---|
Molekularformel |
C8H10IN5O3 |
Molekulargewicht |
351.10 g/mol |
IUPAC-Name |
2-amino-9-(2-hydroxyethoxymethyl)-8-iodo-1H-purin-6-one |
InChI |
InChI=1S/C8H10IN5O3/c9-7-11-4-5(12-8(10)13-6(4)16)14(7)3-17-2-1-15/h15H,1-3H2,(H3,10,12,13,16) |
InChI-Schlüssel |
KICMXNZROXZOFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCN1C2=C(C(=O)NC(=N2)N)N=C1I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


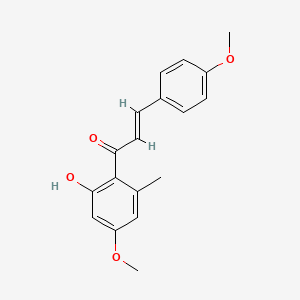
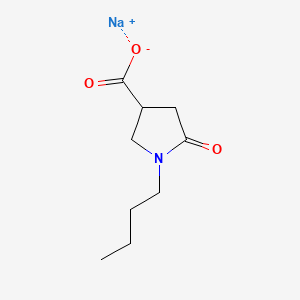

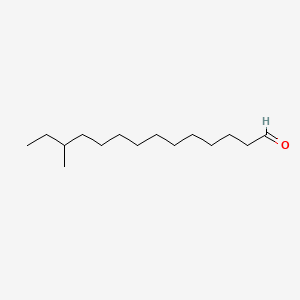
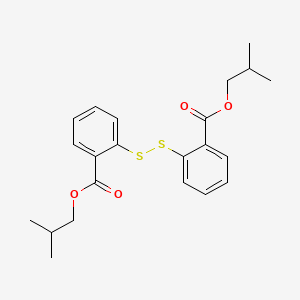
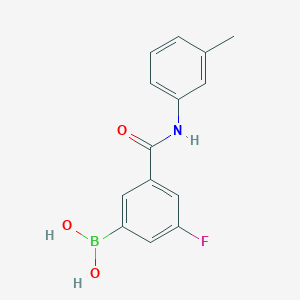

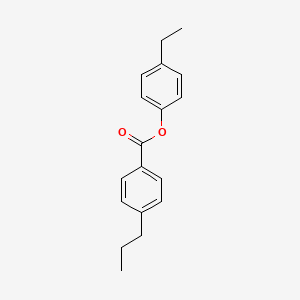
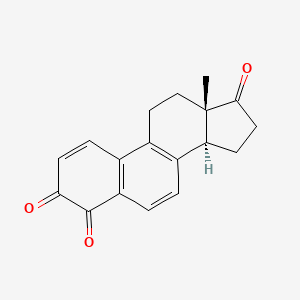


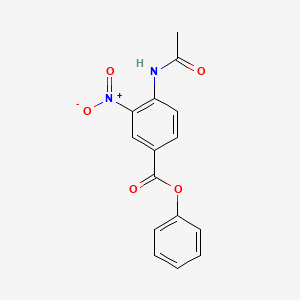
![1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-](/img/structure/B12647319.png)
